3-(Methylsulfonyl)benzenesulfonyl chloride

Catalog No.
S706297
CAS No.
5335-40-0
M.F
C7H7ClO4S2
M. Wt
254.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylsulfonyl)benzenesulfonyl chloride

CAS Number

5335-40-0

Product Name

3-(Methylsulfonyl)benzenesulfonyl chloride

IUPAC Name

3-methylsulfonylbenzenesulfonyl chloride

Molecular Formula

C7H7ClO4S2

Molecular Weight

254.7 g/mol

InChI

InChI=1S/C7H7ClO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h2-5H,1H3

InChI Key

CQEFJGDLGWJIRV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

The exact mass of the compound 3-(Methylsulfonyl)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2940. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Methylsulfonyl)benzenesulfonyl chloride (CAS 5335-40-0) is a premium bifunctional building block utilized extensively in medicinal chemistry and advanced materials synthesis[1]. Featuring a highly reactive sulfonyl chloride moiety coupled with a strongly electron-withdrawing, polar methylsulfonyl group at the meta position, this reagent is optimized for the synthesis of complex sulfonamides. The meta-methylsulfonyl group imparts unique physicochemical properties to downstream products, acting as a potent hydrogen bond acceptor while significantly lowering overall lipophilicity compared to traditional halogenated or alkylated benzenesulfonyl chlorides. Its procurement is typically driven by the need to enhance the aqueous solubility of drug candidates or to exploit its specific steric vector in structure-activity relationship (SAR) campaigns [1].

Substituting 3-(Methylsulfonyl)benzenesulfonyl chloride with generic benzenesulfonyl chloride or its para-isomer (4-(methylsulfonyl)benzenesulfonyl chloride) frequently compromises both synthetic efficiency and end-product performance[1]. Unsubstituted benzenesulfonyl chloride lacks the strong electron-withdrawing activation required to efficiently sulfonylate deactivated or sterically hindered amines, often resulting in poor yields or requiring forcing conditions that degrade sensitive substrates. Conversely, while the para-isomer provides similar electronic activation, its 180-degree projection vector fundamentally alters the steric profile and resonance capabilities of the resulting sulfonamide. In target-directed drug design, such as the development of kinase inhibitors or proton pump modulators, this positional shift from meta to para can cause severe steric clashes within asymmetric binding pockets, leading to a catastrophic loss of biological activity [1].

Enhanced Electrophilicity for Hindered Amine Coupling

The reactivity of sulfonyl chlorides is heavily dictated by the electronic nature of their ring substituents. The meta-methylsulfonyl group is a powerful electron-withdrawing group, characterized by a Hammett σ_meta constant of +0.60 [1]. This exerts a stronger inductive pull than even a meta-trifluoromethyl group (σ_meta = +0.43). When compared to unsubstituted benzenesulfonyl chloride (σ = 0), this strong electron withdrawal significantly increases the partial positive charge on the sulfonyl sulfur. Consequently, 3-(methylsulfonyl)benzenesulfonyl chloride exhibits substantially accelerated reaction kinetics, enabling the high-yielding sulfonylation of poorly nucleophilic or sterically hindered anilines under milder conditions [1].

Evidence DimensionSubstituent Electronic Activation (Hammett σ_meta)
Target Compound Data+0.60 (Meta-methylsulfonyl)
Comparator Or Baseline0.00 (Unsubstituted benzenesulfonyl chloride)
Quantified Difference+0.60 σ units, driving higher electrophilicity
ConditionsStandard predictive linear free-energy relationship models

Allows chemists to successfully synthesize complex sulfonamides from deactivated amines where standard benzenesulfonyl chlorides yield negligible product.

Superior Lipophilicity Profile vs. Trifluoromethyl Bioisosteres

In medicinal chemistry, the methylsulfonyl group is frequently evaluated alongside the trifluoromethyl group as a strong electron-withdrawing bioisostere. However, their impact on lipophilicity is diametrically opposed [2]. The aromatic -SO2CH3 group has a highly hydrophilic Hansch π value of approximately -1.26, whereas the -CF3 group is highly lipophilic with a π value of +0.88 [1]. Substituting 3-(trifluoromethyl)benzenesulfonyl chloride with 3-(methylsulfonyl)benzenesulfonyl chloride in a synthetic route results in a net reduction of over 2.1 log units in the lipophilicity contribution to the final molecule. This dramatic shift is critical for rescuing drug candidates suffering from poor aqueous solubility or high non-specific protein binding [2].

Evidence DimensionSubstituent Lipophilicity Contribution (Hansch π)
Target Compound Data~ -1.26 (Hydrophilic)
Comparator Or Baseline~ +0.88 (3-(Trifluoromethyl)benzenesulfonyl chloride)
Quantified Difference> 2.1 log unit reduction in lipophilicity contribution
ConditionsStandard octanol-water partition coefficient models

Procuring the methylsulfonyl analog is essential for optimizing the oral bioavailability and solubility of highly lipophilic core scaffolds.

Distinct Steric Vector and Resonance Decoupling

The positional isomerism of the methylsulfonyl group profoundly impacts the 3D conformation of the resulting sulfonamide. Unlike 4-(methylsulfonyl)benzenesulfonyl chloride, where the para-substituent can engage in direct through-ring resonance with the sulfonamide nitrogen, the meta-linkage in 3-(methylsulfonyl)benzenesulfonyl chloride decouples this direct resonance [1]. Furthermore, the meta-position projects the bulky -SO2CH3 group at a ~120° angle relative to the sulfonamide core, rather than the 180° linear projection of the para-isomer. This distinct angular trajectory is strictly required when targeting asymmetric binding pockets where the para-isomer would induce steric repulsion [1].

Evidence DimensionSubstituent Projection Angle and Resonance
Target Compound Data~120° projection, decoupled from direct sulfonamide nitrogen resonance
Comparator Or Baseline180° projection, direct resonance (4-(Methylsulfonyl)benzenesulfonyl chloride)
Quantified Difference60° shift in spatial vector and altered sulfonamide NH pKa
Conditions3D pharmacophore modeling and structural SAR analysis

Ensures the correct geometric fit and electronic distribution for target-specific binding, preventing the activity loss associated with para-substituted analogs.

Synthesis of Highly Soluble Kinase Inhibitors

Ideal for late-stage lead optimization where a highly lipophilic core requires the introduction of a polar, hydrogen-bonding electron-withdrawing group to improve aqueous solubility without sacrificing target residence time, such as in PI3K inhibitor development[2].

Development of Proton Pump Modulators

Procured as a critical building block for synthesizing pyrrole-based or related heterocyclic sulfonamides (e.g., Vonoprazan analogs) where the meta-methylsulfonyl vector is specifically required for optimal receptor fit and acid-stable efficacy [1].

Mild Sulfonylation of Deactivated Anilines

The reagent of choice in process chemistry for coupling sterically hindered or strongly electron-deficient amines, leveraging its high electrophilicity to achieve acceptable yields under mild conditions that prevent substrate degradation [1].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5335-40-0

Wikipedia

3-methylsulfonylbenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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